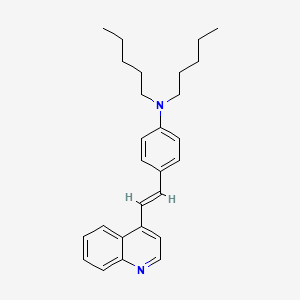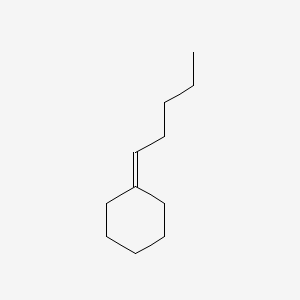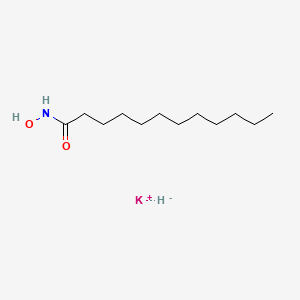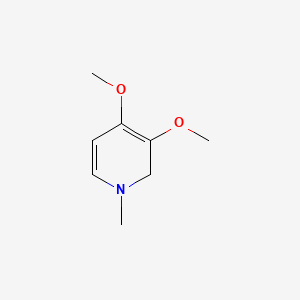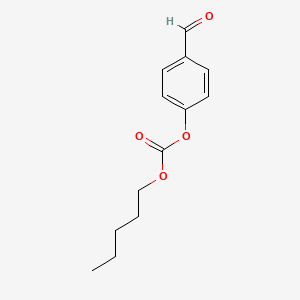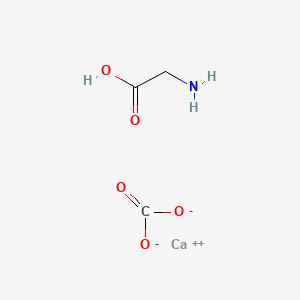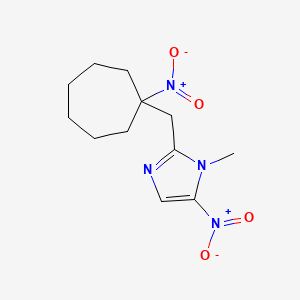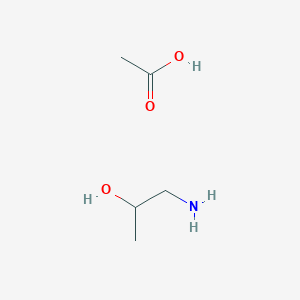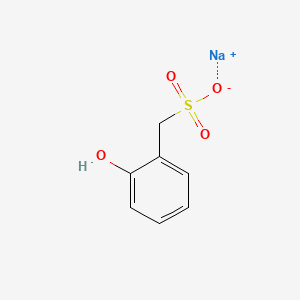
Sodium ar-hydroxytoluene-alpha-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ar-hydroxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C7H7NaO4S and a molecular weight of 210.18285 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium ar-hydroxytoluene-alpha-sulphonate typically involves the sulfonation of ar-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of ar-hydroxytoluene and sulfuric acid into the reactor, followed by neutralization with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ar-hydroxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Sodium ar-hydroxytoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium ar-hydroxytoluene-alpha-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium ar-hydroxytoluene-alpha-sulphonate is unique due to the presence of the hydroxyl group on the aromatic ring, which enhances its reactivity and allows for more diverse chemical modifications. This makes it more versatile compared to other sulfonates, which may lack this functional group.
Propriétés
Numéro CAS |
68156-14-9 |
|---|---|
Formule moléculaire |
C7H7NaO4S |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
sodium;(2-hydroxyphenyl)methanesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
XQMNBXPNBQFGBP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


